2-Methyl-4-phenyl-6-propylpyrimidine
Description
2-Methyl-4-phenyl-6-propylpyrimidine is a substituted pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Its structure includes a methyl group at position 2, a phenyl ring at position 4, and a propyl chain at position 3. Pyrimidine derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
89967-06-6 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-methyl-4-phenyl-6-propylpyrimidine |
InChI |
InChI=1S/C14H16N2/c1-3-7-13-10-14(16-11(2)15-13)12-8-5-4-6-9-12/h4-6,8-10H,3,7H2,1-2H3 |
InChI Key |
NJPCVDPWQKDAPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-6-propylpyrimidine can be achieved through several methods, including:
Biginelli Reaction: This is a multicomponent reaction involving the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale application of the above synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-6-propylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated pyrimidines, nucleophiles like amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidines with various functional groups.
Scientific Research Applications
2-Methyl-4-phenyl-6-propylpyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-6-propylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following analysis compares 2-Methyl-4-phenyl-6-propylpyrimidine with three related compounds from the evidence, focusing on substituent effects and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity :
- The chloro group in increases electrophilicity, making it reactive in cross-coupling reactions. In contrast, the methyl and propyl groups in the target compound likely enhance steric bulk and lipophilicity, reducing electrophilic reactivity.
- The methylsulfonyl group in is a strong electron-withdrawing group, which could stabilize negative charges or participate in hydrogen bonding, unlike the electron-donating propyl group in the target compound.
Solubility and Bioavailability: The methoxymethyl group in improves aqueous solubility due to its polar ether moiety, whereas the propyl chain in the target compound may decrease solubility but enhance membrane permeability. The carboxylic acid in offers pH-dependent solubility, a feature absent in the non-ionizable target compound.
The target compound’s phenyl and propyl groups may similarly target lipid-rich environments, such as cell membranes or hydrophobic protein pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
